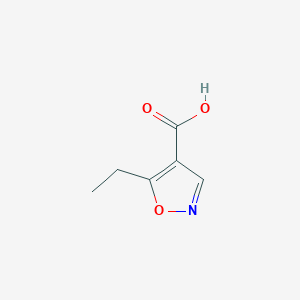![molecular formula C9H16O B158749 3-Propyl-7-oxabicyclo[4.1.0]heptane CAS No. 132031-97-1](/img/structure/B158749.png)
3-Propyl-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-7-oxabicyclo[4.1.0]heptane, also known as tropane, is a bicyclic organic compound that is commonly used in scientific research. It is a derivative of the tropane alkaloid, which is found in various plants such as belladonna and henbane. Tropane is a highly potent compound that has a wide range of applications in the field of biochemistry and pharmacology. In 1.0]heptane.
Applications De Recherche Scientifique
Tropane has a wide range of scientific research applications. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. Tropane has been shown to have high affinity for various receptors such as the dopamine transporter, sigma receptors, and muscarinic receptors. This makes it a valuable tool for the study of these receptors and their role in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-Propyl-7-oxabicyclo[4.1.0]heptane is complex and not fully understood. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the various physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane, such as its stimulant and analgesic properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane are well-documented. Tropane has been shown to have stimulant properties, which can lead to increased alertness, energy, and euphoria. It also has analgesic properties, which make it a valuable tool for the treatment of pain. Tropane has been shown to affect various physiological processes such as heart rate, blood pressure, and respiration rate. It has also been shown to have an impact on cognitive function, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Propyl-7-oxabicyclo[4.1.0]heptane in lab experiments include its high potency, specificity, and selectivity. Tropane has a high affinity for various receptors, which makes it a valuable tool for the study of these receptors and their role in various physiological processes. However, the limitations of using 3-Propyl-7-oxabicyclo[4.1.0]heptane in lab experiments include its potential toxicity and the need for careful handling and storage. Tropane is a highly potent compound that can be dangerous if not handled properly.
Orientations Futures
There are many future directions for the study of 3-Propyl-7-oxabicyclo[4.1.0]heptane. One area of research is the development of new drugs that target the central nervous system. Tropane has been shown to have high affinity for various receptors, which makes it a valuable tool for the development of new drugs. Another area of research is the study of the biochemical and physiological effects of 3-Propyl-7-oxabicyclo[4.1.0]heptane on various physiological processes. This can lead to a better understanding of the role of 3-Propyl-7-oxabicyclo[4.1.0]heptane in various physiological processes and the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 3-Propyl-7-oxabicyclo[4.1.0]heptane involves the reaction of tropinone with propyl bromide in the presence of a strong base such as sodium hydroxide. The reaction leads to the formation of 3-Propyl-7-oxabicyclo[4.1.0]heptane, which can be purified using various methods such as column chromatography or recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
132031-97-1 |
|---|---|
Nom du produit |
3-Propyl-7-oxabicyclo[4.1.0]heptane |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-propyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H16O/c1-2-3-7-4-5-8-9(6-7)10-8/h7-9H,2-6H2,1H3 |
Clé InChI |
WUKUJFNYTULCOP-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2C(C1)O2 |
SMILES canonique |
CCCC1CCC2C(C1)O2 |
Synonymes |
7-Oxabicyclo[4.1.0]heptane, 3-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



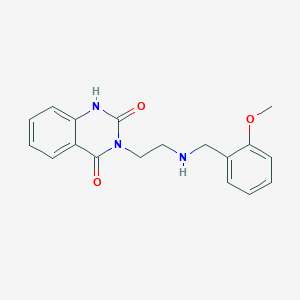
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
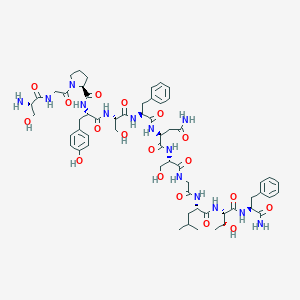
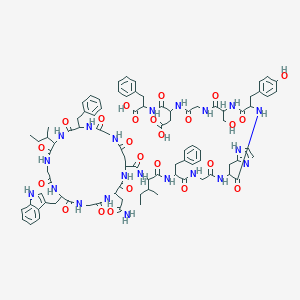
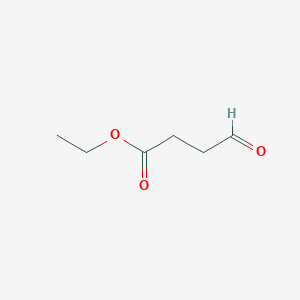
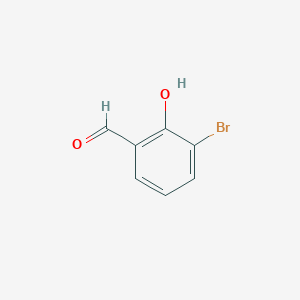
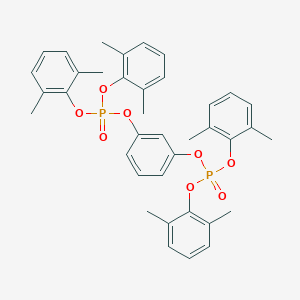
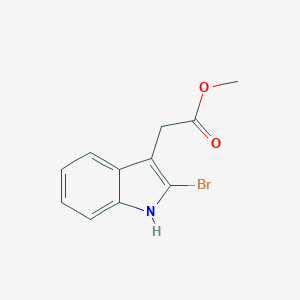
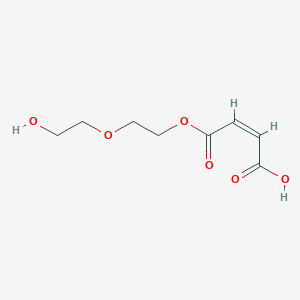
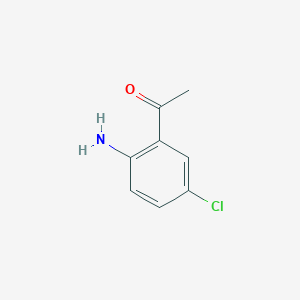
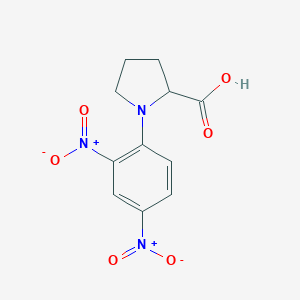
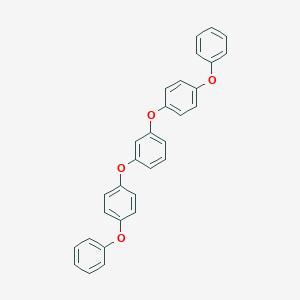
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
